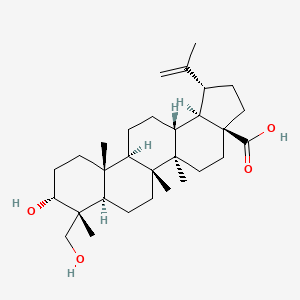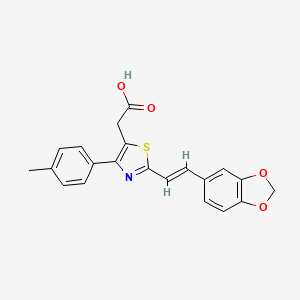
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole typically involves the reaction of 1-phenyl-1H-1,2,3-triazole with 2,4,6-trichlorophenoxy methyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazole rings.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to form non-covalent interactions with biological macromolecules, leading to changes in their function. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
2,4,6-Trichlorophenoxyacetic acid: A compound with a similar phenoxy group but different overall structure and applications.
1-Phenyl-4-(chloromethyl)-1H-1,2,3-triazole: A related compound with a chloromethyl group instead of the trichlorophenoxy group.
Uniqueness
1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
135034-75-2 |
|---|---|
Fórmula molecular |
C15H10Cl3N3O |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
1-phenyl-4-[(2,4,6-trichlorophenoxy)methyl]triazole |
InChI |
InChI=1S/C15H10Cl3N3O/c16-10-6-13(17)15(14(18)7-10)22-9-11-8-21(20-19-11)12-4-2-1-3-5-12/h1-8H,9H2 |
Clave InChI |
GOMGCKKSMHPHPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


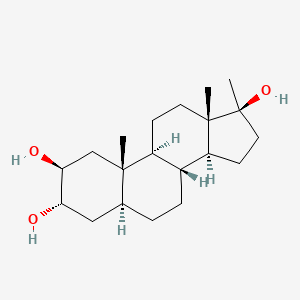

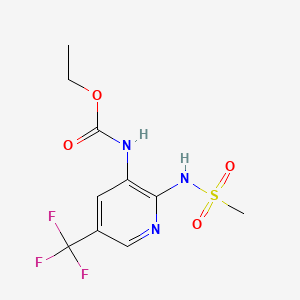
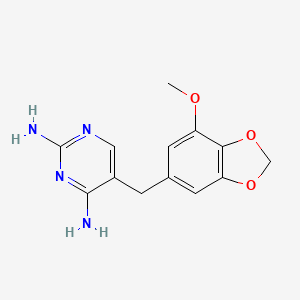
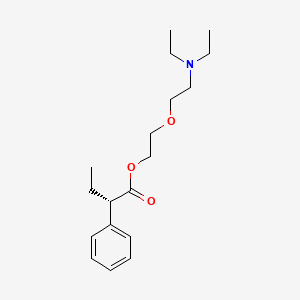
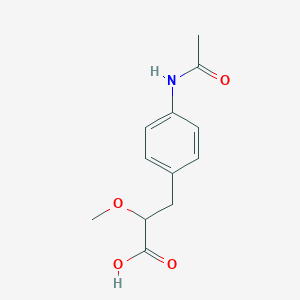
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)
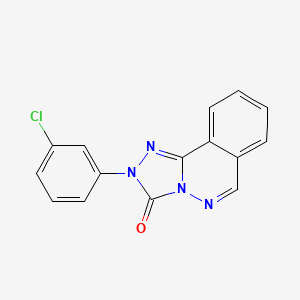

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
